6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Overview
Description
6,6-Difluoro-3-azabicyclo[31. This compound is characterized by the presence of two fluorine atoms and a nitrogen atom within a bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azabicyclo ketones, while reduction can produce difluoro-azabicyclo alcohols.
Scientific Research Applications
6,6-Difluoro-3-azabicyclo[3.1.1]heptane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.
Medicine: Incorporated into the structure of pharmaceutical compounds to enhance their physicochemical properties.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitrogen atom in the bicyclic structure can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
6-Fluoro-3-azabicyclo[3.1.1]heptane: Contains only one fluorine atom, leading to variations in reactivity and stability.
3-Azabicyclo[3.1.1]heptane hydrochloride: A salt form that exhibits different solubility and reactivity profiles.
Uniqueness
6,6-Difluoro-3-azabicyclo[31The dual fluorination enhances its ability to participate in specific chemical reactions and interact with biological targets more effectively than its non-fluorinated or mono-fluorinated counterparts .
Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-5(6)3-9-2-4/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGZZULJOUJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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